molecular formula C11H17NO3S2 B2687017 S-cyclopropyl-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097934-12-6

S-cyclopropyl-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

Cat. No. B2687017
CAS RN: 2097934-12-6
M. Wt: 275.38
InChI Key: ZZONXFCSOJGWJK-UHFFFAOYSA-N
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Description

S-cyclopropyl-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as CP-544439, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Lewis Acid Catalyzed Annulations

The study by Mackay et al. (2014) illustrates the use of donor-acceptor cyclopropanes in Lewis acid-catalyzed (3 + 2)-annulation reactions, leading to the synthesis of cyclopentene sulfonamides. This methodology enables the efficient production of complex molecules with potential applications in medicinal chemistry and drug development (Mackay et al., 2014).

Protein Chemistry Modifications

Rüegg and Rudinger (2009) explored the chemical modification of cysteine residues in proteins, using sulfonamide derivatives for the selective targeting of thiol groups. This modification technique is pivotal for studying protein structure and function, highlighting the compound's applicability in biochemical research (Rüegg & Rudinger, 2009).

Enantioselective Organocatalysis

Hartikka et al. (2007) demonstrated the application of novel sulfonamides as organocatalysts in the enantioselective cyclopropanation of unsaturated aldehydes. This research contributes to the field of asymmetric synthesis, offering pathways to produce chiral molecules that are crucial in pharmaceutical synthesis (Hartikka et al., 2007).

Drug Metabolism Studies

Zmijewski et al. (2006) applied biocatalysis to generate mammalian metabolites of a biaryl-bis-sulfonamide, using microbial systems. This approach facilitates the study of drug metabolism, providing insight into the pharmacokinetic properties of pharmaceuticals (Zmijewski et al., 2006).

Material Science Applications

Rusu et al. (2007) investigated the electronic transport mechanism in thin films of poly(azomethine sulfone)s, demonstrating the potential of sulfonamide derivatives in developing semiconducting materials. These materials could be used in a variety of applications, including sensors and electronic devices (Rusu et al., 2007).

Safety and Hazards

The safety and hazard information for this specific compound is not provided in the available resources.

Future Directions

Given the importance of thiophene derivatives in various fields, including medicinal chemistry , future research could focus on the synthesis, characterization, and exploration of the biological activities of “S-cyclopropyl-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido” and similar compounds.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S2/c1-11(13,6-9-4-5-16-7-9)8-12-17(14,15)10-2-3-10/h4-5,7,10,12-13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONXFCSOJGWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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